Lipophilicity (LogP) Optimization: Intermediate Value Essential for Balanced Permeability and Solubility
The target compound exhibits a calculated LogP of 1.14, positioning it between the non-fluorinated benzyl analog (LogP 0.87) and the aniline analog (LogP 1.47-1.54). This 0.27-unit increase over the benzyl analog provides enhanced membrane permeability crucial for intracellular target engagement, while being 0.33-0.40 units lower than the aniline analog, which improves aqueous solubility . This optimal range is supported by standard medicinal chemistry guidelines where a LogP of 1-3 is often targeted for oral bioavailability.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 1.14 (Leyan) / 1.1441 (Chemsrc) |
| Comparator Or Baseline | Benzyl analog (CAS 7142-72-5): LogP = 0.87; Aniline analog (CAS 333441-80-8): LogP = 1.47-1.54 |
| Quantified Difference | ΔLogP = +0.27 vs. benzyl analog; ΔLogP = -0.33 to -0.40 vs. aniline analog |
| Conditions | Computational prediction using standardized algorithms (presumably XLogP3 or ALogP) |
Why This Matters
Procurement decisions should prioritize the target compound when a specific LogP window is required to balance membrane permeability and aqueous solubility in cell-based assays, avoiding the solubility deficits of the aniline analog and the lower permeability of the non-fluorinated benzyl analog.
